molecular formula C10H18N2O2 B1470485 Pyrrolidin-3-yl piperidine-1-carboxylate CAS No. 1525656-49-8

Pyrrolidin-3-yl piperidine-1-carboxylate

货号: B1470485
CAS 编号: 1525656-49-8
分子量: 198.26 g/mol
InChI 键: YIKXQGRYYHSWJO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Pyrrolidin-3-yl piperidine-1-carboxylate (CAS 1525656-49-8) is a heterocyclic organic compound with the molecular formula C10H18N2O2 and a molecular weight of 198.262 g/mol . It is supplied with a purity of 95% and should be stored at -4°C for near-term use (1-2 weeks) or at -20°C for long-term preservation (1-2 years) . This compound is a bifunctional scaffold incorporating both pyrrolidine and piperidine rings, making it a valuable building block in structure-based drug design and diversity-oriented synthesis (DOS) for constructing DNA-encoded chemical libraries . The pyrrolidine ring is a saturated, sp3-hybridized structure that offers significant three-dimensional (3D) coverage and is one of the most common nitrogen heterocycles found in FDA-approved drugs, featuring in 37 such therapeutics . Its non-planarity, a phenomenon known as "pseudorotation," and the potential stereogenicity of its carbon atoms allow medicinal chemists to extensively explore pharmacophore space and influence the stereochemistry of potential drug candidates, which is critical for binding to enantioselective protein targets . The combination of these two nitrogen-containing rings in a single molecule provides researchers with a versatile chiral starting material for developing novel heterocyclic hybrids and peptidomimetics. This product is intended for research applications as a chemical building block and is For Research Use Only. It is not intended for diagnostic or therapeutic uses. Please note that this compound is for use by trained laboratory personnel only. All safety data sheet (SDS) guidelines must be consulted and followed prior to handling.

属性

CAS 编号

1525656-49-8

分子式

C10H18N2O2

分子量

198.26 g/mol

IUPAC 名称

pyrrolidin-3-yl piperidine-1-carboxylate

InChI

InChI=1S/C10H18N2O2/c13-10(12-6-2-1-3-7-12)14-9-4-5-11-8-9/h9,11H,1-8H2

InChI 键

YIKXQGRYYHSWJO-UHFFFAOYSA-N

SMILES

C1CCN(CC1)C(=O)OC2CCNC2

规范 SMILES

C1CCN(CC1)C(=O)OC2CCNC2

产品来源

United States

相似化合物的比较

Structural Analogues and Derivatives

Key structural analogues and their distinguishing features are summarized below:

Compound Name Structural Features Key Differences from Target Compound
tert-Butyl 4-(pyrrolidin-3-yl)piperidine-1-carboxylate Piperidine-pyrrolidine core with tert-butyl carbamate protection. Increased lipophilicity due to tert-butyl group.
3-Vinylphenyl piperidine-1-carboxylate Piperidine-carboxylate with vinylphenyl substituent. Aromatic substituent enhances cholinesterase binding.
Benzyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate Piperidine-carboxylate with benzyl and ethoxypropyl groups. Altered reactivity and safety profile.
tert-Butyl 3-(1H-tetrazol-5-yl)piperidine-1-carboxylate Piperidine core with tetrazole bioisostere (replaces carboxylate). Enhanced metabolic stability; antidiabetic activity (IC$_{50}$ = 7.12 µM).

Pharmacokinetic and Physicochemical Properties

  • Lipophilicity : The tert-butyl group in tert-Butyl 4-(pyrrolidin-3-yl)piperidine-1-carboxylate increases logP, enhancing membrane permeability compared to the deprotected target compound .
  • Metabolic Stability : Tetrazole-containing analogues show improved stability due to resistance to esterase hydrolysis .
  • Solubility : Pyrrolidine-piperidine hybrids are generally water-soluble at physiological pH, but substituents like benzyl or vinylphenyl may reduce aqueous solubility .

准备方法

General Synthetic Strategies

The synthesis of pyrrolidin-3-yl piperidine-1-carboxylate typically involves:

  • Construction of the pyrrolidine ring via cycloaddition or ring-closing methods.
  • Introduction of the piperidine ring, often protected by a carboxylate group (e.g., Boc protection).
  • Functional group interconversions and stereochemical control, including resolution of racemates where necessary.

Cycloaddition-Based Preparation

A notable approach involves a [3+2]-azomethine ylid cycloaddition reaction:

  • An E-olefin intermediate reacts with an ylid precursor to form the pyrrolidine ring with predominantly trans-stereochemistry.
  • The reaction proceeds in inert solvents such as dichloromethane, toluene, or tetrahydrofuran.
  • Activation is achieved by acid catalysts (e.g., trifluoroacetic acid), desilylating agents (e.g., silver fluoride), or heating.
  • The resulting cycloaddition product is often a racemate, requiring chiral resolution by preparative HPLC or formation of diastereomeric derivatives for separation.
  • Hydrolysis steps may be assisted by heating and use of water-miscible organic co-solvents like 1,4-dioxane or tetrahydrofuran.

Palladium-Catalyzed Hydrogenation and Coupling

Palladium-catalyzed reactions are frequently employed in the synthesis of piperidine derivatives, which are integral to the target compound:

  • Palladium-catalyzed hydrogenation can reduce pyridine intermediates to piperidines with high selectivity and yield.
  • One-pot functionalization combining hydrogenation with coupling reactions (e.g., Suzuki–Miyaura coupling) can streamline synthesis.
  • Reaction conditions such as catalyst choice (Pd or Rh), additives (triethylamine vs. hydrochloric acid), and substrate concentration critically influence yields and chemoselectivity.
  • These methods allow for the retention or selective transformation of functional groups, enabling the synthesis of complex piperidine-containing structures.

Organometallic Cyclization Approaches

Organometallic chemistry provides routes to piperidines via cyclization:

  • Pd-trimethylenemethane complexes can open activated aziridines in formal [3+3] cycloadditions to yield piperidine derivatives.
  • Starting from enantiomerically pure aziridines derived from amino acids, this method affords 5-methylene piperidines in excellent yields.
  • Subsequent transformations include ring-closing metathesis and palladium-catalyzed reductions to achieve the desired substitution pattern on the piperidine ring.

Protection and Deprotection Strategies

Protection of the piperidine nitrogen is crucial for selective reactions:

  • Common protecting groups include tert-butoxycarbonyl (Boc), benzyl (Bn), and para-methoxybenzyl (PMB).
  • Boc groups are typically removed by treatment with acids such as trifluoroacetic acid (TFA).
  • Bn groups are removed by catalytic hydrogenation.
  • PMB groups can be cleaved under mild acidic conditions.
  • These steps allow for selective functionalization of the nitrogen and facilitate subsequent coupling or cyclization reactions.

Representative Reaction Scheme and Conditions

Step Reaction Type Reagents/Conditions Notes
1 [3+2]-Azomethine ylid cycloaddition E-olefin intermediate, ylid precursor, solvent (DCM, toluene, THF), acid catalyst (TFA), heating Forms pyrrolidine ring with trans-stereochemistry; racemic mixture
2 Chiral resolution Preparative HPLC or diastereomeric derivative formation Separation of enantiomers for stereochemical purity
3 Palladium-catalyzed hydrogenation Pd or Rh catalyst, hydrogen, additives (triethylamine), mild temperature Reduction of pyridine to piperidine, functional group retention
4 Protection/deprotection Boc protection; TFA for deprotection; Bn for hydrogenolysis Controls nitrogen reactivity during synthesis
5 Coupling reactions Suzuki–Miyaura coupling, HATU and triethylamine for amide bond formation Enables introduction of various substituents

Summary Table of Key Preparation Methods

Methodology Key Reagents Conditions Advantages Challenges
[3+2] Azomethine ylid cycloaddition E-olefin, ylid precursor, TFA DCM/toluene/THF, acid catalyst, heating High stereoselectivity, direct pyrrolidine formation Racemic mixture, requires resolution
Pd-catalyzed hydrogenation Pd or Rh catalyst, H2, triethylamine Mild temperature, inert atmosphere One-pot functionalization, broad substrate scope Acid sensitivity, possible side reactions
Organometallic cyclization Pd-TMM complex, aziridines Controlled cycloaddition, metathesis, reduction High yield, enantiomerically pure products Multi-step synthesis, requires chiral precursors
Protection/deprotection Boc, Bn, PMB groups; TFA, hydrogenation Acid treatment, catalytic hydrogenation Selective nitrogen protection Additional steps, potential incomplete deprotection

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。